molecular formula C19H31BN4O4 B592282 tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 940284-98-0

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B592282
CAS No.: 940284-98-0
M. Wt: 390.291
InChI Key: YODSUBUWTUTLAZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and a boronate ester group

Mechanism of Action

Target of Action

It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known to be a ligand, meaning it can coordinate with metals through nitrogen to form new complexes . This suggests that it may interact with its targets by forming complexes, which could potentially alter the function or activity of the target.

Pharmacokinetics

For instance, boronic esters are known to be susceptible to hydrolysis , which could affect the compound’s stability and bioavailability.

Result of Action

As an intermediate in the synthesis of biologically active compounds, its action could potentially lead to the formation of these active compounds, which could have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, the pH of the environment in which this compound is present could potentially influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step involves the borylation of the pyrimidine ring using a palladium catalyst. This reaction forms the boronate ester group.

    Coupling Reaction: The borylated intermediate is then coupled with the piperazine derivative under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrimidine ring can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology

In biological research, tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate lies in its combination of a boronate ester group with a pyrimidine and piperazine ring. This structural arrangement provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring and a pyrimidine moiety substituted with a dioxaborolane group. Its molecular formula is C20H32BN3OC_{20}H_{32}BN_3O with a molecular weight of approximately 357.49 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

1. Anticancer Activity
Research has indicated that compounds containing piperazine and pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit CDK6 and other kinases critical for cell cycle regulation . The interaction between the piperazine moiety and kinase binding sites is crucial for its inhibitory activity.

2. Modulation of Drug Resistance
The compound has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. By blocking efflux pumps such as P-glycoprotein (ABCB1), it enhances the efficacy of conventional chemotherapeutics . This property is particularly valuable in treating resistant cancer types.

3. Neuropharmacological Effects
Preliminary studies suggest that related compounds may exhibit neuroprotective effects or modulate neurotransmitter systems. The structural features that allow for interaction with various receptors could be explored further for potential therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

StudyFindings
Study A Investigated the kinase inhibition profile of piperazine derivatives; found significant inhibition against CDK6 with IC50 values in the nanomolar range .
Study B Examined the effects of similar compounds on MDR reversal; demonstrated enhanced sensitivity of resistant cancer cell lines to doxorubicin when co-administered with the compound .
Study C Explored neuroprotective properties in animal models; showed reduced neuronal apoptosis under oxidative stress conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Kinase Inhibition
The compound likely binds to the ATP-binding site of various kinases due to its structural similarity to known kinase inhibitors. This interaction disrupts normal signaling pathways involved in cell proliferation and survival.

2. Efflux Pump Inhibition
By inhibiting efflux pumps like ABCB1, the compound increases intracellular concentrations of chemotherapeutics, thereby enhancing their cytotoxic effects on cancer cells.

3. Neuroprotective Mechanisms
Potential neuroprotective effects may arise from modulation of oxidative stress pathways or neuroinflammatory responses.

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-21-12-14(13-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODSUBUWTUTLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674659
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940284-98-0
Record name tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
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tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
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tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate

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